5'-Tma-thc

Description

Research Significance of 5'-TMA-THC as a Model Compound

This compound has been significant in research as a model compound, particularly in the study of cannabinoid receptor binding. govinfo.govnih.gov Due to the lipophilic nature of many cannabinoids, studies using radiolabeled Δ9-THC had previously not revealed saturable binding sites in membrane preparations. govinfo.gov The development of this compound, a water-soluble and biologically active cationic analog, provided a crucial tool for identifying and characterizing cannabinoid receptors through binding studies. govinfo.govnih.gov

Research using tritiated [³H]-5'-TMA-THC demonstrated saturable and reversible binding to brain membranes with high affinity, indicating binding to a specific site. nih.gov These studies showed that unlabeled this compound could inhibit contractions in the guinea pig ileum, a biological assay responsive to cannabinoids. govinfo.govnih.gov Furthermore, Δ9-THC was found to competitively inhibit the binding of [³H]-5'-TMA-THC, supporting the idea that this compound binds to relevant cannabinoid recognition sites. nih.gov The use of this compound facilitated the investigation of the biochemical basis for cannabinoid effects and helped to establish the presence of high-affinity cannabinoid binding sites in the brain. govinfo.govnih.gov While potency in some behavioral and physiological tests correlated with affinity for the [³H]-5'-TMA-THC binding site, it was also observed that some nonpsychotropic cannabinoids were active at this site, highlighting the complexity of cannabinoid interactions. nih.gov

Compound Names and PubChem CIDs

Below is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

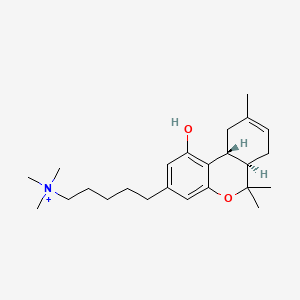

Structure

2D Structure

3D Structure

Properties

CAS No. |

99469-31-5 |

|---|---|

Molecular Formula |

C24H38NO2+ |

Molecular Weight |

372.6 g/mol |

IUPAC Name |

5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]pentyl-trimethylazanium |

InChI |

InChI=1S/C24H37NO2/c1-17-11-12-20-19(14-17)23-21(26)15-18(16-22(23)27-24(20,2)3)10-8-7-9-13-25(4,5)6/h11,15-16,19-20H,7-10,12-14H2,1-6H3/p+1/t19-,20-/m1/s1 |

InChI Key |

PUWBJZRNIRXTTO-WOJBJXKFSA-O |

SMILES |

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)CCCCC[N+](C)(C)C)O |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)CCCCC[N+](C)(C)C)O |

Canonical SMILES |

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)CCCCC[N+](C)(C)C)O |

Synonyms |

5'-TMA-THC 5'-trimethylammonium-delta(8)-tetrahydrocannabinol |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 5 Tma Thc

Synthetic Methodologies for Tetrahydrocannabinol Precursors

The synthesis of tetrahydrocannabinol (THC) and its precursors has been a significant area of research, employing various approaches. Natural phytocannabinoids like THC are synthesized in the Cannabis plant from a resorcinol (B1680541) (A-ring) and a terpenoid moiety (C-ring), originating from geranyl pyrophosphate (GPP). rsc.org This biosynthetic pathway involves the prenylation of olivetolic acid by geranyl pyrophosphate to form cannabigerolic acid, which is then cyclized to tetrahydrocannabinolic acid (THCA). wikipedia.org THCA subsequently decarboxylates to form THC. wikipedia.org

Synthetic routes to the THC scaffold often involve the condensation of a resorcinol derivative, such as olivetol (B132274), with a terpenoid. rsc.orgacs.org Early stereoselective syntheses of (−)-trans-Δ⁸-THC, a related isomer, involved the Friedel-Crafts alkylation of olivetol with (−)-verbenol catalyzed by acids like p-TSA or boron trifluoride. rsc.org This was followed by cyclization to yield (−)-trans-Δ⁸-THC. rsc.org Further transformation could lead to (−)-trans-Δ⁹-THC. unodc.org Another approach utilized (+)-trans-2-carene epoxide, which, upon treatment with boron trifluoride or p-TSA, yielded mixtures of (−)-trans-Δ⁹-THC and (−)-cis-Δ⁹-THC stereoisomers. rsc.org

Acid-catalyzed intramolecular cyclization of cannabidiol (B1668261) (CBD), another major cannabinoid, is also a strategy for forming Δ⁹-THC and Δ⁸-THC. acs.org This reaction, however, can be challenging to control and may yield mixtures of products, including Δ⁸-iso-THC, requiring extensive purification. acs.org Lewis acid catalysts, such as organoaluminum-based acids, have been explored to improve selectivity in the cyclization of cannabidiol to Δ⁹-THC compared to catalysts like BF₃OEt₂. google.com

Synthetic efforts also focus on introducing specific structural features or labels into THC precursors. For instance, the synthesis of ¹³C₄-labeled Δ⁹-THC and its metabolite involved the preparation of ¹³C₄-olivetol as a key intermediate. mdpi.com This labeled olivetol was then used in condensation reactions, for example, with (+)-apoverbenone, to synthesize the desired labeled cannabinoids. mdpi.com

Chemical Transformation to Introduce the Trimethylammonium Group at the 5' Position

The introduction of a trimethylammonium group at a specific position, such as the 5' position of THC, typically involves alkylation and quaternization reactions.

Alkylation and Quaternization Reactions

Quaternization is a chemical process that generates quaternary ammonium (B1175870) groups. nih.gov This reaction commonly involves the reaction of a tertiary amine with an alkyl halide, such as iodomethane (B122720) (MeI), which acts as the quaternization agent. nih.gov This specific reaction with methyl iodide is also referred to as N-methylation. nih.gov

In the context of cannabinoids, derivatization techniques are often employed for analytical purposes, such as improving ionization efficiency for LC-MS/MS analysis or enabling detection by GC-MS. nih.govresearchgate.net While these methods often involve silylation or methylation of hydroxyl or carboxyl groups, the principle of alkylation and quaternization is relevant to introducing a charged ammonium group. For example, methylation is a preferred derivatization reaction for cannabinoids, often using reagents like methyl iodide in the presence of a base or phase transfer catalyst. oup.com

To introduce a trimethylammonium group at the 5' position of THC, a synthetic route would likely involve functionalizing the 5' position with a suitable amine precursor, followed by exhaustive methylation using an alkylating agent like methyl iodide to form the quaternary ammonium salt. The specific chemical steps and intermediates would depend on the chosen synthetic strategy to selectively functionalize the 5' position.

Stereochemical Considerations in Synthesis

Stereochemistry plays a crucial role in cannabinoid synthesis, as different stereoisomers can exhibit distinct biological activities. nih.gov THC itself has chiral centers, and the (−)-trans-Δ⁹-THC isomer is the principal psychoactive component of Cannabis. wikipedia.orgacs.orgunodc.org The stereoselective synthesis of cannabinoids has been a focus of research since the early total syntheses. rsc.orgacs.orgunodc.orgresearchgate.net

Synthetic methodologies for THC precursors often aim to control the stereochemical outcome. rsc.orgmdpi.comresearchgate.netgoogle.com For instance, the use of chiral pool feedstocks or asymmetric catalysis has been explored for the stereospecific preparation of THC analogs. acs.orgmdpi.com However, achieving high stereoselectivity can be challenging, and some concise synthetic routes may result in mixtures of stereoisomers. rsc.org

When introducing a trimethylammonium group into THC, particularly at the 5' position, stereochemical considerations would be important if the functionalization or subsequent reactions occur at or near a chiral center or introduce a new one. The stereochemistry of the resulting 5'-TMA-THC molecule would depend on the stereochemistry of the THC precursor and the stereochemical control of the derivatization reactions.

Radiosynthesis of 5'-[³H]TMA-THC for Receptor Binding Assays

Radiolabeled ligands are essential tools for studying receptor binding and distribution. The radiosynthesis of compounds like 5'-[³H]TMA-THC involves incorporating a radioactive isotope, such as tritium (B154650) (³H), into the molecule. This allows researchers to trace and quantify the binding of the ligand to its target receptor, such as cannabinoid receptors (CB₁ and CB₂).

While direct information on the radiosynthesis of 5'-[³H]TMA-THC was not extensively found in the search results, the synthesis of other tritiated cannabinoid ligands for receptor binding assays is well-documented. For example, [³H]CP 55,940, a potent synthetic cannabinoid, has been widely used to characterize and localize cannabinoid receptors in brain sections and membranes. pnas.orgjneurosci.orgresearchgate.netpsu.edu The process typically involves introducing tritium into a precursor molecule through catalytic hydrogenation or other appropriate labeling methods, followed by purification to obtain the radiolabeled ligand with high specific activity.

For this compound, radiosynthesis would likely involve a precursor molecule that can be readily tritiated, potentially at or near the 5' position or another suitable site that does not interfere with receptor binding. The tritiation step would need to be integrated into the synthetic route for this compound. Subsequent purification steps, such as high-performance liquid chromatography (HPLC), would be necessary to isolate the radiolabeled product with high radiochemical purity.

Radioligand binding assays using compounds like [³H]CP 55,940 have provided valuable data on the affinity and density of cannabinoid receptors in different tissues. pnas.orgjneurosci.orgresearchgate.netpsu.edu For instance, studies using [³H]CP 55,940 have shown high densities of cannabinoid receptors in areas of the brain involved in cognition and movement, such as the basal ganglia, hippocampus, and cerebellum. pnas.orgjneurosci.orgresearchgate.net The binding of [³H]CP 55,940 is saturable and can be displaced by various natural and synthetic cannabinoids with potencies that correlate with their biological effects. pnas.orgpsu.edu The binding is also sensitive to guanine (B1146940) nucleotides, consistent with the receptors being coupled to G proteins. jneurosci.orgpsu.edu

If 5'-[³H]TMA-THC were synthesized, it could be used in similar receptor binding assays to determine its affinity for CB₁ and CB₂ receptors, its binding kinetics, and its ability to be displaced by other cannabinoid ligands. This would provide insights into how the trimethylammonium modification affects the binding interaction compared to the parent THC molecule.

Analog Development and Structural Modifications for Research Probes

The development of cannabinoid analogs with structural modifications is a common strategy to create research probes for studying the endocannabinoid system and to explore potential therapeutic agents. frontiersin.orgchemrxiv.orgnih.gov Structural modifications can be made to different parts of the cannabinoid scaffold, including the alkyl side chain, the phenolic hydroxyl group, and the tricyclic ring system. nih.gov

Analogs of THC with modifications to the C3 side chain have shown that the length of this chain influences potency and binding affinity to cannabinoid receptors, with optimal activity often observed with 5-8 carbon chains. nih.govresearchgate.netmdpi.com The addition of methyl groups to the alkyl chain can further enhance binding affinity. nih.gov

Modifications to the tricyclic core structure have also been explored. For example, opening the pyran ring leads to cannabidiol (CBD) derivatives, which generally have lower affinity for CB₁ and CB₂ receptors. mdpi.com However, some CBD derivatives can still exhibit significant biological activity. mdpi.com

Introducing functional groups or labels allows for the development of specific research probes. Photoactivatable probes, such as 5'-Azido-Δ⁸-THC, have been developed to identify the cellular targets of cannabinoids through photoaffinity labeling. frontiersin.org Fluorescent probes have also been created by conjugating fluorophores to cannabinoid ligands, enabling the visualization and study of cannabinoid receptors in cells and tissues. frontiersin.orgunimi.it Radiotracers, as discussed earlier, are another type of research probe used in binding assays and imaging studies. pnas.orgjneurosci.orgresearchgate.netpsu.edufrontiersin.org

The development of this compound represents a specific structural modification involving the introduction of a charged quaternary ammonium group. This type of modification can significantly alter the physicochemical properties of the molecule, such as its lipophilicity and charge distribution, which in turn can influence its interaction with biological membranes, enzymes, and receptors. As a research probe, this compound could be valuable for investigating the role of this specific structural feature and charge in cannabinoid receptor binding and downstream signaling. Further studies using this compound and its analogs could help elucidate the structure-activity relationships related to the 5' position and the presence of a positive charge.

Molecular Target Identification and Ligand Receptor Interactions

Application of 5'-TMA-THC in Early Cannabinoid Binding Protein Discovery

Prior to the mid-1980s, the mechanism of action for cannabinoids was poorly understood, with some theories suggesting non-specific interactions with cell membranes due to their lipophilic nature. The development of a water-soluble, charged analog that retained cannabinoid activity was a critical step forward, allowing for the application of classical receptor binding assays.

In a landmark 1985 study, researchers utilized a tritiated (radioactively labeled) version of this compound, designated [3H]TMA, to probe for specific binding sites in neuronal membranes prepared from rat brains. nih.gov The permanent positive charge on the trimethylammonium group made the molecule water-soluble, which was advantageous for in vitro binding assays, while modification at the 5' position of the molecule did not eliminate its psychoactivity. nih.gov

The experiments demonstrated that [3H]TMA binds to these brain membranes in a saturable and reversible manner, characteristics that are hallmarks of ligand binding to a finite population of specific receptors. nih.gov The binding was shown to be time-dependent and reached equilibrium. This work provided the first direct evidence for the existence of a specific cannabinoid binding site in the central nervous system. nih.govrti.org

The research led by Nye and colleagues in 1985 successfully identified and characterized these binding sites. nih.govrti.org The binding of [3H]TMA was of high affinity, with a dissociation constant (K(D)) of 89 nM, indicating a strong interaction between the ligand and the binding site. nih.gov The data suggested a single class of binding sites with a Hill coefficient of 1.1. nih.gov The highest density of these sites was found in the brain, though specific binding was also detected in some peripheral organs. nih.gov This anatomical distribution was consistent with the known physiological effects of cannabinoids. This high-affinity site discovered using [3H]TMA was the first direct biochemical identification of what would later be cloned and named the CB1 receptor. mdpi.comwindows.net

Characterization of this compound Binding Affinity and Selectivity

Following the initial identification of the binding site, subsequent studies focused on its pharmacological properties, including its affinity for other cannabinoid compounds and its relationship to the now-known cannabinoid receptors.

A key method for validating the relevance of a newly discovered binding site is to determine whether it recognizes other active compounds from the same pharmacological class. In competitive binding experiments, various cannabinoids were shown to displace [3H]TMA from its binding site in rat brain membranes.

Notably, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, potently and competitively inhibited the binding of [3H]TMA in a stereoselective manner. nih.gov This finding was crucial as it linked the newly identified binding site directly to the pharmacology of the most well-known cannabinoid. The study found that for some cannabinoids, their potency in producing behavioral and physiological effects correlated with their affinity for the [3H]TMA binding site. nih.gov However, it was also observed that several non-psychotropic cannabinoid compounds were also active at the binding site, suggesting a complex structure-activity relationship. nih.gov

| Compound | Binding Parameter | Value (nM) | Reference |

|---|---|---|---|

| [3H]this compound | K(D) | 89 | nih.gov |

| Δ⁹-THC | K(i) | 27 | nih.gov |

The binding site identified by Nye et al. in brain tissue is now understood to be the CB1 receptor. mdpi.com The CB1 receptor is the most abundant G-protein coupled receptor in the central nervous system, and its distribution aligns with the binding patterns originally observed with [3H]TMA. windows.net The second cannabinoid receptor, CB2, was cloned later in 1993 and is primarily expressed in the immune system and to a lesser extent in some neuronal populations. windows.netresearchgate.net

There is a notable lack of studies in the subsequent literature that directly compare the binding affinity of this compound for both CB1 and CB2 receptors. This is likely because after the initial discovery, research efforts shifted to using more stable and potent synthetic cannabinoid radioligands, such as [3H]CP-55,940, for receptor characterization. windows.net Given that the original binding studies with [3H]TMA were conducted exclusively in brain membranes, where CB1 receptors are vastly predominant, the data generated pertains specifically to the CB1 receptor.

Exploration of Non-Canonical Binding Sites and Mechanisms Independent of CB1/CB2

While the primary targets for many cannabinoids are the CB1 and CB2 receptors, research has revealed that some cannabinoids can interact with other "non-canonical" targets, including other G-protein coupled receptors (like GPR55), ion channels, and nuclear receptors. frontiersin.org These interactions may contribute to the broad therapeutic profile of certain cannabinoids.

However, a review of the scientific literature reveals a lack of specific research into the interaction of this compound with non-canonical binding sites. The unique chemical nature of this compound, specifically its permanent positive charge, makes it highly water-soluble but limits its ability to passively diffuse across cell membranes. This property, while advantageous for early membrane-based receptor binding assays, may have precluded its use in studies aimed at identifying intracellular or other non-traditional targets that are often engaged by more lipophilic cannabinoids. Therefore, the activity of this compound at sites independent of CB1/CB2 remains uncharacterized.

Structure Activity Relationship Sar Studies of 5 Tma Thc and Its Analogs

Influence of the 5'-Trimethylammonium Group on Binding Profiles

The addition of the 5'-trimethylammonium group to the C3 alkyl side chain of the THC scaffold significantly alters its physicochemical properties, which in turn influences its binding to cannabinoid receptors. Early research utilizing a radiolabeled version of this compound, [³H]-5'-trimethylammonium-Δ⁸-THC ([³H]TMA), demonstrated that it binds saturably and reversibly with high affinity to rat neuronal membranes. These studies identified a single class of binding sites with a dissociation constant (Kd) of 89 nM.

The parent compound, Δ⁹-THC, was found to be a potent competitive inhibitor of [³H]TMA binding, exhibiting a Ki value of 27 nM, indicating that both molecules interact with the same or overlapping sites. However, other studies have presented what appears to be conflicting data. For instance, one report indicated that an 11-hydroxy-Δ⁸-THC analog bearing a 5'-trimethylammonium group possessed very weak affinity for the cannabinoid receptor when labeled with the high-affinity agonist [³H]CP-55,940.

This discrepancy may arise from differences in the radioligands used ([³H]TMA vs. [³H]CP-55,940), which may label different receptor conformations or subpopulations, or variations in experimental conditions. The binding site labeled by [³H]TMA is sensitive to the structural features of classical cannabinoids. For example, the natural levo (-) stereoisomer of THC is significantly more potent in displacing [³H]TMA than its dextro (+) counterpart, highlighting the stereoselective nature of this binding site. Furthermore, the pentyl side chain is crucial for binding, as replacing it with a carboxylic acid group abolishes potency.

| Compound | Binding Affinity (Ki/Kd) | Receptor/Tissue | Radioligand |

| 5'-TMA-Δ⁸-THC | 89 nM (Kd) | Rat Neuronal Membranes | [³H]5'-TMA-Δ⁸-THC |

| Δ⁹-THC | 27 nM (Ki) | Rat Neuronal Membranes | [³H]5'-TMA-Δ⁸-THC |

| Cannabinol | 34.4 nM (Ki) | Rat Neuronal Membranes | [³H]5'-TMA-Δ⁸-THC |

| Cannabidiol (B1668261) | 73.1 nM (Ki) | Rat Neuronal Membranes | [³H]5'-TMA-Δ⁸-THC |

| 11-OH-5'-TMA-Δ⁸-THC | Very Weak Affinity | Not Specified | [³H]CP-55,940 |

Impact of Charge and Hydrophilicity on Ligand-Receptor Interactions

The 5'-trimethylammonium group confers a permanent positive charge and increased hydrophilicity to the terminus of the otherwise highly lipophilic alkyl side chain of THC. This modification has a profound impact on how the ligand interacts with the cannabinoid receptor. The binding pockets of cannabinoid receptors are known to be predominantly hydrophobic, accommodating the lipophilic nature of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol, as well as phytocannabinoids like THC.

Despite the hydrophobic character of the binding site, evidence suggests that the receptor can accommodate both hydrophobic and hydrophilic head groups, possibly in distinct subsites. The introduction of a charged, hydrophilic group like the TMA moiety at the end of the C3 side chain explores the tolerance of this region of the binding pocket for such substitutions. The high-affinity binding of 5'-TMA-THC suggests that the terminal portion of the side-chain binding pocket can tolerate or may even favorably interact with a charged group. This interaction could potentially involve acidic amino acid residues within the receptor that can form an ionic bond with the positively charged quaternary amine. However, the increased hydrophilicity also means that such analogs are less likely to cross the blood-brain barrier, a property that has been exploited in the design of peripherally restricted drugs. The ability of this compound to bind with high affinity demonstrates that complete lipophilicity along the entire side chain is not an absolute requirement for strong receptor interaction.

Correlation of Structural Features with Specific In Vitro Pharmacological Activities

The unique structure of this compound, with its charged side chain, provides a valuable tool for dissecting the relationship between receptor binding and functional activity. The in vitro pharmacological profile of such analogs helps to elucidate which structural elements are responsible for affinity (binding to the receptor) versus efficacy (activating the receptor).

A significant finding from early studies with cannabinoid analogs, including those related to this compound, is the dissociation between high binding affinity for the cannabinoid receptor and in vivo psychoactive effects. While for some cannabinoids, potency in behavioral assays parallels their affinity for the receptor, this is not a universal rule.

Several compounds that are not psychoactive have been shown to bind to the cannabinoid receptor with significant affinity. For example, cannabinol (CBN) and cannabidiol (CBD) exhibit notable affinity for the binding site labeled by [³H]TMA, yet they lack the characteristic psychoactive effects of Δ⁹-THC. This suggests that receptor binding is a necessary but not sufficient condition for producing central nervous system effects. The permanent charge on this compound, which is expected to severely limit its ability to cross the blood-brain barrier, makes it an exemplar of a compound that can exhibit high central receptor affinity in vitro while having minimal psychoactive potential in vivo. This principle of separating central and peripheral effects by modifying hydrophilicity is a key strategy in modern drug design.

| Compound | CB1 Binding Affinity (Ki vs [³H]TMA) | Psychoactive |

| Δ⁹-THC | 27 nM | Yes |

| Cannabinol | 34.4 nM | No (or very low) |

| Cannabidiol | 73.1 nM | No |

| Cannabigerol | 8.3 nM | No |

The interaction between cannabinoid ligands and their receptors is highly stereospecific, meaning the three-dimensional arrangement of atoms in the ligand is critical for binding and activity. SAR studies have consistently shown that the naturally occurring (-)-trans isomer of Δ⁹-THC is significantly more potent than its synthetic (+)-trans enantiomer.

This stereoselectivity is also observed in binding assays with this compound. The levo (-) stereoisomer of THC is substantially more effective at displacing [³H]TMA from its binding site than the dextro (+) isomer. This indicates that the binding pocket that accommodates this compound maintains the strict stereochemical requirements characteristic of the CB1 receptor. The specific conformation of the terpene-derived ring structure of the THC molecule is essential for orienting the other key pharmacophoric elements—the phenolic hydroxyl and the C3 side chain—into the correct positions for optimal interaction with the amino acid residues of the receptor's binding site. Any alteration to this stereochemistry, including the configuration at the C6a and C10a positions, drastically reduces binding affinity and, consequently, pharmacological activity.

In Vitro Pharmacological Characterization in Research Models

Effects on Peripheral Tissue Preparations

The examination of a compound's effects on isolated peripheral tissues is a foundational step in pharmacological characterization, providing insights into potential receptor interactions and physiological responses.

Modulation of Field-Stimulated Contractions in Guinea-Pig Ileum

Mechanisms of Presynaptic Inhibition

While the broader class of cannabinoids is known to exert inhibitory effects on neurotransmitter release through presynaptic mechanisms, specific data elucidating the direct actions of 5'-Tma-thc on presynaptic inhibition are not available in published research. Cannabinoid-mediated presynaptic inhibition is generally attributed to the activation of CB1 receptors, which are G-protein coupled and negatively modulate calcium influx, thereby reducing neurotransmitter release. Investigations to determine if this compound operates through a similar mechanism have not been reported.

Cellular Signaling Pathway Modulation (Non-Clinical)

Understanding how a compound influences intracellular signaling cascades is crucial for deciphering its molecular mechanism of action.

Investigation of Second Messenger Systems in Cultured Cells

There is a lack of specific research investigating the modulation of second messenger systems, such as cyclic AMP (cAMP) or inositol triphosphate (IP3), by this compound in cultured cell lines. Cannabinoid receptor activation is classically associated with the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. However, dedicated studies to confirm this or other second messenger pathway involvement for this compound have not been found in the scientific literature.

Interaction with Ion Channels or Transporters in Isolated Systems

Direct evidence from studies on isolated systems detailing the interaction of this compound with specific ion channels or transporters is currently unavailable. The lipophilic nature of many cannabinoids allows them to interact with a variety of ion channels, including potassium, sodium, and calcium channels, often independent of cannabinoid receptor activation. Whether the quaternary ammonium (B1175870) structure of this compound influences such interactions remains to be experimentally determined.

Preclinical In Vivo Models for Mechanistic Elucidation

Preclinical in vivo studies provide valuable information on the integrated physiological effects of a compound and can offer clues to its underlying mechanisms. The water-soluble nature of this compound, a derivative of delta-8-tetrahydrocannabinol (Δ⁸-THC), has facilitated its evaluation in animal models.

Research has been conducted to evaluate the cannabimimetic activity of this compound in mice and dogs. These studies have characterized it as possessing partial cannabimimetic activity. In mouse models, this compound was assessed for its effects on locomotor activity, its capacity for producing antinociception in the tail-flick test, its influence on rectal temperature, and its effect in the ring-immobility test. In dogs, its activity was evaluated using the static-ataxia procedure. The findings indicated that while potent in some measures, it was inactive in the ring-immobility and static-ataxia procedures, distinguishing its profile from that of Δ⁸-THC nih.gov.

| Preclinical Model | Assay | Observed Effect of this compound |

|---|---|---|

| Mouse | Locomotor Activity | Active |

| Mouse | Tail-Flick Antinociception | Active |

| Mouse | Rectal Temperature | Active |

| Mouse | Ring-Immobility | Inactive |

| Dog | Static-Ataxia | Inactive |

Locomotor Activity Assessments in Rodent Models (Hypoactivity)

No research data was found describing the effects of this compound on the locomotor activity of rodents. Studies investigating whether this compound induces hypoactivity, a common characteristic of many cannabinoids, have not been published.

Thermoregulatory Effects in Experimental Animal Paradigms (Hypothermia)

There is no available information on the thermoregulatory effects of this compound. It is unknown whether the administration of this compound leads to hypothermia, another hallmark effect of centrally active cannabinoid receptor agonists.

Dissociation from Specific Cannabimimetic Effects (e.g., Static Ataxia)

The potential for this compound to be dissociated from certain cannabimimetic effects, such as static ataxia, remains unexplored. Research into whether this compound exhibits a different profile of effects compared to THC in this regard has not been documented.

Advanced Methodologies and Computational Approaches

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique used to characterize the binding of a ligand to its receptor, providing quantitative information about binding affinity and receptor density. This method involves incubating a tissue preparation or cells containing the receptor with a radiolabeled form of the ligand. Specific binding to the receptor is then measured after separating bound from free ligand. guidetopharmacology.orgnih.govzhanggroup.orgnih.gov

Research has specifically utilized radioligand binding assays to study the interaction of 5'-trimethylammonium-delta8-tetrahydrocannabinol ([3H]TMA) with rat neuronal membranes. nih.govCurrent time information in Linn County, US. These studies demonstrated that [3H]TMA binds saturably and reversibly to these membranes with high affinity. nih.govCurrent time information in Linn County, US. The reported equilibrium dissociation constant (KD) for [3H]TMA binding was found to be 89 nM, indicating a strong affinity for the binding site. nih.gov Competition binding experiments using unlabeled TMA showed competitive inhibition of [3H]TMA binding. nih.govCurrent time information in Linn County, US. Furthermore, studies have indicated that for some cannabinoids, their potency in behavioral and physiological tests correlates with their affinity for the [3H]TMA binding site. nih.gov This suggests that the binding site characterized by [3H]TMA is pharmacologically relevant. The highest density of these binding sites was observed in the brain, although specific binding was also detected in several peripheral organs. nih.gov Detergent solubilization of the membranes did not affect the pharmacological properties of the binding sites. nih.gov Molecular sieve chromatography studies revealed a bimodal peak of [3H]TMA binding activity with an apparent molecular weight of approximately 60,000 daltons. nih.gov

Radioligand binding assays are typically performed using saturation binding, competition binding, or kinetic binding approaches to determine parameters such as KD (equilibrium dissociation constant), Bmax (maximum number of binding sites), and Ki (inhibition constant). guidetopharmacology.orgzhanggroup.orgnih.gov These assays are critical for understanding the interaction profile of a compound with its target receptor.

Molecular Modeling and Docking Studies of 5'-TMA-THC

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation (binding pose) of a ligand within a receptor binding site and to estimate the strength of the interaction. These methods are widely applied in cannabinoid research to understand how different compounds interact with cannabinoid receptors (CB1 and CB2) and other potential targets. guidetopharmacology.orgmdpi.comumich.edunih.goveuropa.eunih.gov While specific published molecular modeling and docking studies focused solely on this compound were not prominently found in the conducted searches, the general principles and applications of these techniques in cannabinoid research are well-established and would be applicable to studying this compound.

These studies typically involve:

Molecular docking algorithms explore various possible orientations and conformations of a ligand within a defined binding site of a protein receptor. The goal is to identify the most energetically favorable binding pose. guidetopharmacology.orgCurrent time information in Linn County, US.mdpi.comumich.edu Once potential binding poses are predicted, the interactions between the ligand and the amino acid residues of the receptor are analyzed in detail. Current time information in Linn County, US.wikipedia.orgnih.govguidetopharmacology.orgnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-stacking interactions. Current time information in Linn County, US.nih.gov Analyzing these interactions helps to understand the molecular basis of ligand binding affinity and specificity. For example, studies on Δ9-THC binding to cannabinoid receptors have identified key residues involved in hydrophobic and polar interactions that contribute to binding stability. wikipedia.orgnih.gov

Conformational analysis explores the different possible three-dimensional shapes (conformers) that a flexible molecule like this compound can adopt. Understanding the low-energy conformers is important because the molecule must fit into the receptor binding site in a specific conformation. nih.gov

Electrostatic potential mapping involves calculating and visualizing the distribution of electrostatic charge around a molecule. nih.govuni.luwikipedia.org This provides insights into the molecule's potential to engage in electrostatic interactions with its surroundings, including charged or polar regions within a receptor binding site. nih.govctdbase.org Areas of negative electrostatic potential are typically associated with electron-rich regions, while areas of positive potential indicate electron-deficient regions. wikipedia.org Mapping the electrostatic potential of a ligand can help predict favorable interaction sites on the receptor that have complementary charge distributions. nih.gov Studies on other molecules have used electrostatic potential mapping to understand interactions with receptors. uni.luctdbase.org

While specific data tables detailing binding poses, interaction energies, or electrostatic potential maps for this compound from published docking studies were not identified in the search results, these computational techniques are standard tools in modern drug discovery and would be employed to investigate the molecular interactions of this compound with its target receptors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique used to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. umich.edueuropa.euguidetopharmacology.orgnih.govuni.lu The goal of QSAR is to develop predictive models that can estimate the biological activity of new compounds based on their molecular descriptors. umich.edueuropa.euuni.lu

QSAR studies typically involve:

Defining a set of compounds with known structures and biological activities.

Calculating molecular descriptors that represent various structural, electronic, and physicochemical properties of these compounds. umich.edueuropa.eu

Using statistical methods (such as multiple linear regression or machine learning techniques) to build a model that correlates the molecular descriptors with the biological activity. umich.edueuropa.eu

Validating the model using internal and external validation techniques to assess its predictive power. umich.edueuropa.eu

QSAR analysis has been applied to series of cannabinoid analogs, including Δ8-THC analogs, to understand how modifications to the chemical structure, such as the length and conformation of the side chain, influence binding affinity to cannabinoid receptors and pharmacological potency. nih.govwikipedia.orgguidetoimmunopharmacology.org These studies aim to identify key structural features that are important for activity and can guide the design of new compounds with desired properties. europa.eu

Although specific QSAR analyses focused exclusively on this compound were not found in the search results, this methodology would be valuable for understanding how the trimethylammonium modification and other structural variations in this compound and related analogs affect their interaction with cannabinoid receptors and their biological effects. A QSAR model for this compound and a series of related compounds could help predict the activity of novel derivatives and provide insights into the structural requirements for optimal binding and efficacy. europa.euguidetopharmacology.orgnih.gov

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of synthetic chemical compounds, including synthetic cannabinoids like this compound. These techniques provide detailed information about the molecular structure, functional groups, and purity of a synthesized product. wikipedia.org

Commonly used spectroscopic methods in cannabinoid chemistry include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule and the arrangement of atoms. wikipedia.orgwikipedia.orgmdpi.comnih.gov Different types of NMR experiments (e.g., 1H NMR, 13C NMR, 2D NMR) can confirm the presence and connectivity of atoms, helping to determine the complete structure of a synthetic product. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the vibrations of chemical bonds. mdpi.comwikipedia.orgwikipedia.orgmdpi.com Specific absorption bands in the IR spectrum correspond to characteristic functional groups (e.g., hydroxyl, carbonyl, aromatic rings), providing valuable information for structural confirmation. mdpi.com

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and provides information about its fragmentation pattern. uni.luwikipedia.orgnih.gov This technique is crucial for confirming the molecular formula of a synthetic product and can help identify structural subunits based on the observed fragments. uni.lu Coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are widely used to separate and identify components in a mixture, which is particularly useful for analyzing synthetic reaction products and checking for impurities. uni.luwikipedia.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about conjugated systems and aromatic rings within a molecule. mdpi.comwikipedia.orgwikipedia.orgmdpi.com While less informative for complete structural elucidation compared to NMR or MS, it can be useful for quantitative analysis and detecting the presence of chromophores. mdpi.com

The synthesis and characterization of metabolites of cannabinoids, such as the glucuronides of 5'-hydroxy-delta9-tetrahydrocannabinol, have been reported using techniques like combined gas chromatography-mass spectrometry. nih.gov This highlights the importance of these spectroscopic methods in confirming the structure of synthesized compounds and their derivatives. Applying these techniques to synthetic this compound would be essential to confirm its successful synthesis, verify its chemical structure, and assess its purity.

Future Directions and Research Opportunities

Development of Novel 5'-TMA-THC Derivatives as Pharmacological Tools

The unique structural feature of this compound, a permanent positive charge at the 5' position, renders it a valuable scaffold for the design of novel pharmacological probes. This charge restricts its ability to cross the blood-brain barrier, making it a peripherally selective cannabinoid agonist. Future research can capitalize on this property to develop derivatives with enhanced receptor subtype selectivity and varied functional activities (e.g., agonists, antagonists, or allosteric modulators).

Table 1: Potential Modifications of the this compound Scaffold and Their Pharmacological Goals

| Modification Site | Potential Chemical Alteration | Desired Pharmacological Outcome |

| Quaternary Ammonium (B1175870) Headgroup | Variation of alkyl chain length | Modulate receptor binding affinity and selectivity |

| Introduction of different counter-ions | Alter solubility and pharmacokinetic properties | |

| Phenolic Hydroxyl Group | Esterification or etherification | Create prodrugs with altered metabolic stability |

| Alkyl Side Chain | Alteration of length and branching | Fine-tune potency and efficacy at cannabinoid receptors |

| Dibenzopyran Ring System | Introduction of substituents | Explore structure-activity relationships for novel receptor interactions |

The synthesis of such derivatives would enable a more precise dissection of the physiological roles of peripheral cannabinoid receptors in various organ systems, including the gastrointestinal, immune, and cardiovascular systems, without the confounding psychoactive effects associated with centrally acting cannabinoids.

Investigation of this compound in Understudied Biological Systems

While the initial characterization of this compound focused on its binding to brain membranes and its effects on the guinea-pig ileum, its utility as a research tool extends to numerous other biological systems that are currently under-investigated in the context of peripherally restricted cannabinoid action. mdpi.com

Future studies could explore the effects of this compound in:

The Gastrointestinal (GI) Tract: The GI tract is rich in cannabinoid receptors and the endocannabinoid system is a key regulator of gut motility, secretion, and inflammation. nih.gov Investigating the effects of peripherally restricted agonists like this compound could provide insights into the local control of these processes and offer potential therapeutic avenues for conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). nih.govmdpi.com

The Immune System: Cannabinoid receptors are expressed on various immune cells, and the ECS is known to modulate immune responses. nih.gov The use of this compound could help to delineate the specific roles of peripheral CB1 and CB2 receptors in immune cell trafficking, cytokine release, and inflammation, potentially leading to new treatments for autoimmune and inflammatory disorders. nih.govfrontiersin.org

The Cardiovascular System: The cardiovascular system also expresses cannabinoid receptors, and cannabinoids can influence heart rate, blood pressure, and vascular tone. By using a peripherally restricted agent like this compound, researchers can investigate the direct effects of cannabinoid receptor activation on cardiovascular tissues without the influence of the central nervous system.

Application of Advanced Omics Technologies to Elucidate Downstream Effects

To gain a comprehensive understanding of the molecular consequences of this compound action, the application of advanced "omics" technologies is a promising future direction. These approaches can provide an unbiased, system-wide view of the changes occurring within a cell or tissue upon cannabinoid receptor activation.

Transcriptomics: RNA sequencing (RNA-Seq) can be employed to identify changes in gene expression in response to this compound treatment in various cell types and tissues. This could reveal novel signaling pathways and downstream targets of peripheral cannabinoid receptor activation. nih.govnih.govmdpi.commdpi.com

Proteomics: Proteomic analyses can identify alterations in protein expression and post-translational modifications following this compound exposure. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net This would provide insights into the functional changes occurring at the protein level and help to construct a more complete picture of the cellular response.

Metabolomics: By analyzing the changes in small molecule metabolites, metabolomics can shed light on the metabolic reprogramming induced by this compound. mdpi.comnih.govfrontiersin.orgresearchgate.net This could be particularly relevant for understanding the effects of peripheral cannabinoid receptor activation on energy metabolism and cellular homeostasis.

The integration of these multi-omics datasets will be crucial for constructing detailed molecular maps of this compound's effects and for identifying novel biomarkers and therapeutic targets.

Contribution to Understanding the Broader Cannabinoid System Beyond CB1/CB2

The endocannabinoid system is now understood to be more complex than initially thought, with a growing number of "orphan" G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels being identified as potential cannabinoid-responsive targets. These include GPR55 and various TRPV channels. nih.govnih.govnih.govnih.govrealmofcaring.orgbohrium.comresearchgate.netfrontiersin.orgresearchgate.net

The unique properties of this compound make it an interesting tool to probe the pharmacology of these novel targets. Future research should investigate the binding and functional activity of this compound and its derivatives at these non-classical cannabinoid receptors. This could help to:

Deorphanize Receptors: Determine if any of the current orphan GPCRs are novel cannabinoid receptors that are activated by this compound.

Characterize Receptor Pharmacology: Elucidate the structure-activity relationships for ligand binding at these alternative targets.

Uncover Novel Physiological Roles: By identifying which non-CB1/CB2 receptors are modulated by this compound, researchers can begin to understand the physiological and pathological roles of these receptors in peripheral tissues.

Such studies will contribute significantly to our understanding of the full scope of the endocannabinoid system and may reveal new therapeutic targets for a wide range of diseases.

Q & A

Q. Which statistical frameworks are robust for analyzing dose-response relationships in this compound studies?

- Methodological Answer: Four-parameter logistic regression (e.g., GraphPad Prism) calculates EC₅₀/IC₅₀ values. Bootstrap resampling quantifies confidence intervals. For non-linear responses, Bayesian hierarchical models accommodate heteroscedasticity. Outlier detection leverages Grubbs’ test or robust regression .

Q. How do structural modifications of this compound alter its bioactivity, and what experimental-computational hybrid approaches guide SAR studies?

Q. What interdisciplinary methodologies integrate this compound’s chemical synthesis with systems biology for novel therapeutic applications?

- Methodological Answer: Combine synthetic chemistry with transcriptomics (RNA-seq) to map signaling pathways affected by this compound. CRISPR-Cas9 gene editing identifies target proteins, while metabolomics (LC-QTOF-MS) profiles downstream metabolites. Collaborative frameworks use version-controlled data repositories (e.g., GitHub) for transparency .

Data Presentation Guidelines

- Tables : Include reaction yields, purity metrics, and statistical parameters (e.g., p-values, R²).

- Figures : Use scatterplots for dose-response curves and heatmaps for omics data.

- References : Cite primary literature from journals like Journal of Medicinal Chemistry or Analytical Chemistry, avoiding non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.